tert-butyl 5-amino-2-methoxybenzoate
Description
tert-Butyl 5-amino-2-methoxybenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino substituent at the 5-position, and a methoxy group at the 2-position of the benzene ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing protected amino acid derivatives and heterocyclic scaffolds. Its tert-butyl group enhances steric protection, improving stability during synthetic processes. Synthesis typically involves hydrazine-mediated reduction or coupling reactions, achieving yields up to 80% under optimized conditions .
Properties
CAS No. |
194025-90-6 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-methoxybenzoate typically involves the esterification of 5-amino-2-methoxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 5-amino-2-methoxybenzoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzoates depending on the electrophile used.
Scientific Research Applications
Chemistry: tert-Butyl 5-amino-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities .
Biology: In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: The compound’s structural features make it a potential candidate for drug development. Researchers may explore its pharmacological properties and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of tailored products for specific applications .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-methoxybenzoate depends on its specific applicationThese interactions can influence the compound’s binding affinity and specificity for particular targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with three structurally related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| tert-Butyl 5-amino-2-methoxybenzoate | C₁₂H₁₇NO₄ | 239.27 | Not available | Ester (tert-butyl), amino, methoxy |
| Methyl 5-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 197.19 | Not specified† | Ester (methyl), amino, methoxy |
| 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid | C₁₃H₁₇NO₅ | 307.38 | 1075242-43-1 | Carboxylic acid, BOC-protected amino, methoxy |
| tert-Butyl 5-methoxy-2-nitrophenylcarbamate | C₁₃H₁₆N₂O₆ | 296.28 | 185428-55-1 | Carbamate, nitro, methoxy |
†Methyl 5-amino-2-methoxybenzoate is listed in but lacks a CAS number.
Key Observations:
- Reactivity: The amino group in the target compound is electron-donating, enhancing nucleophilicity, whereas the nitro group in the carbamate derivative () is electron-withdrawing, favoring electrophilic substitution .
- Functional Group Stability: The tert-butyl ester is prone to acid-catalyzed hydrolysis, releasing isobutylene gas under strong acidic conditions . In contrast, the methyl ester () is more resistant to hydrolysis.
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